
BCL6-IN-8c
Vue d'ensemble
Description
BCL6-IN-8c (TP-021) is a potent, orally active small-molecule inhibitor targeting the interaction between B-cell lymphoma 6 (BCL6) and its corepressors. BCL6 is a transcriptional repressor critical for germinal center formation and lymphomagenesis, making it a therapeutic target in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies . In cell-free enzyme-linked immunosorbent assays (ELISAs), this compound demonstrates an IC50 of 0.10 µM, highlighting its strong inhibitory activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de TP-021 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. on sait que le composé est synthétisé par une série de réactions organiques, notamment des réactions de substitution nucléophile et de condensation .
Méthodes de production industrielle
La production industrielle de TP-021 impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprendrait le passage à l'échelle des réactions, l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant, et la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
TP-021 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de TP-021.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Divers nucléophiles et électrophiles en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
TP-021 a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : TP-021 est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber l'interaction entre BCL6 et son corépresseur, qui est essentielle à la survie de certaines cellules cancéreuses.
Développement de médicaments : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies liées à BCL6.
Études biologiques : TP-021 est utilisé pour étudier le rôle de BCL6 dans divers processus biologiques, notamment la prolifération cellulaire et l'apoptose.
Mécanisme d'action
TP-021 exerce ses effets en inhibant l'interaction entre BCL6 et son corépresseur. BCL6 est un répresseur transcriptionnel qui joue un rôle clé dans la régulation de l'expression des gènes. En inhibant cette interaction, TP-021 perturbe la fonction de BCL6, conduisant à l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent l'interaction BCL6-corépresseur et les voies de signalisation en aval qui régulent la survie et la prolifération cellulaires .
Applications De Recherche Scientifique
Cancer Treatment
BCL6-IN-8c has been explored as a therapeutic agent in treating DLBCL. Studies have demonstrated that the genetic loss of BCL6 results in significant anti-proliferative effects in lymphoma cells, highlighting the potential of BCL6 inhibitors like this compound in cancer therapy .
Case Study: Inducible CRISPR/Cas9 System
- Objective: To study the effects of BCL6 deletion on tumor growth.
- Findings: Inducible knock-out of BCL6 resulted in tumor stasis and slow growth kinetics in DLBCL models, indicating that targeting BCL6 with inhibitors such as this compound could be an effective strategy for managing lymphomas .
In Vivo Efficacy
Recent research has focused on optimizing this compound for improved in vivo efficacy. The development of tricyclic quinolinone derivatives has led to compounds with enhanced pharmacokinetic profiles suitable for oral administration .
Table 1: In Vivo Efficacy Data
Compound | IC50 (nM) | In Vivo Efficacy | Reference |
---|---|---|---|
CCT373567 | 4.8 | Moderate | |
CCT373566 | 0.7 | Strong | |
This compound | TBD | TBD | TBD |
Drug Discovery Applications
The discovery of BCL6 inhibitors like this compound has been facilitated by high-throughput screening methods and structure-based drug design approaches. Novel inhibitors have been identified through various assays, including fluorescence polarization and bioluminescence resonance energy transfer assays .
Table 2: Biochemical Potency Comparison
Mécanisme D'action
TP-021 exerts its effects by inhibiting the interaction between BCL6 and its corepressor. BCL6 is a transcriptional repressor that plays a key role in the regulation of gene expression. By inhibiting this interaction, TP-021 disrupts the function of BCL6, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the BCL6-corepressor interaction and downstream signaling pathways that regulate cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
This section evaluates BCL6-IN-8c against structurally or functionally related compounds, focusing on potency, selectivity, pharmacokinetics, and therapeutic applications.
Direct BCL6 Inhibitors
BCL6-IN-4
- Target : BCL6-corepressor interaction.
- Potency : IC50 of 97 nM (0.097 µM), making it slightly more potent than this compound in biochemical assays .
- Key Differences : While BCL6-IN-4 exhibits superior in vitro potency, its oral bioavailability and in vivo efficacy data remain unreported, limiting direct comparisons with this compound’s established oral activity .
BCL6-IN-5
- Target : BCL4.
- Potency : pIC50 of 5.82 (equivalent to ~1.51 µM IC50), indicating significantly weaker activity compared to this compound .
- Key Limitations : Lower potency and lack of oral activity data reduce its therapeutic appeal relative to this compound.
Bcl-2 Family Inhibitors
Mcl-1 Inhibitor 6
- Target : Myeloid cell leukemia 1 (Mcl-1), a pro-survival Bcl-2 family protein.
- Potency : Kd of 0.23 nM and Ki of 0.02 µM , with >500-fold selectivity over Bcl-2, Bcl-xL, and Bcl-w .
- Therapeutic Profile : Orally active and effective in tumor models, but its distinct target (Mcl-1) limits direct comparison with BCL6 inhibitors. It addresses cancers dependent on Mcl-1, such as multiple myeloma .
ABBV-167
- Target : Bcl-2 (via conversion to venetoclax, a BH3 mimetic).
- Mechanism : Phosphate prodrug of venetoclax, enhancing solubility and bioavailability .
- Clinical Relevance : Approved for chronic lymphocytic leukemia (CLL), but its focus on Bcl-2 (vs. BCL6) positions it as a complementary therapy rather than a direct competitor .
Data Tables
Table 1: Comparative Profile of BCL6-Targeting Compounds
Compound | Target | IC50/Kd | Selectivity | Oral Activity | Clinical Stage |
---|---|---|---|---|---|
This compound | BCL6-corepressor | 0.10 µM (IC50) | Not reported | Yes | Preclinical |
BCL6-IN-4 | BCL6-corepressor | 97 nM (IC50) | Not reported | Unknown | Preclinical |
BCL6-IN-5 | BCL6 | 1.51 µM (IC50) | Not reported | Unknown | Preclinical |
Table 2: Bcl-2 Family Inhibitors with Divergent Targets
Compound | Target | Kd/Ki | Selectivity Over Bcl-2 Family | Therapeutic Application |
---|---|---|---|---|
Mcl-1 Inhibitor 6 | Mcl-1 | 0.23 nM (Kd) | >500-fold | Multiple myeloma |
ABBV-167 | Bcl-2 | N/A (prodrug of venetoclax) | N/A | CLL, AML |
Key Findings and Implications
Potency vs. Oral Activity : this compound balances moderate potency (0.10 µM) with oral bioavailability, a critical advantage over BCL6-IN-4 (97 nM but unconfirmed in vivo efficacy) and BCL6-IN-5 (weaker activity) .
Target Specificity : Unlike Mcl-1 inhibitor 6 or ABBV-167, this compound directly disrupts BCL6-driven oncogenic signaling, offering a unique mechanism for DLBCL treatment .
Clinical Potential: this compound’s oral activity positions it as a candidate for combination therapies with Bcl-2 inhibitors like venetoclax, addressing resistance mechanisms in hematologic malignancies .
Activité Biologique
BCL6-IN-8c is a small-molecule inhibitor targeting the B-cell lymphoma 6 (BCL6) protein, which plays a critical role in the pathogenesis of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential in oncology. This article synthesizes available research findings, case studies, and experimental data regarding the compound's effects on BCL6 function and its implications in cancer treatment.
Overview of BCL6 Function
BCL6 is a transcriptional repressor that regulates gene expression in B cells. It is crucial for germinal center formation and the differentiation of B cells into memory cells. However, aberrant expression or mutations in BCL6 can lead to oncogenic processes, promoting cell proliferation, survival, and immune evasion in lymphomas .
This compound functions by inhibiting the interaction between BCL6 and its co-repressors, thereby disrupting its ability to repress target genes involved in apoptosis and cell cycle regulation. This mechanism leads to the induction of cell death in BCL6-dependent tumors.
In Vitro Studies
- Cell Proliferation Inhibition : In vitro studies using DLBCL cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. For instance, SU-DHL-4 cells showed a marked decrease in viability after exposure to the compound, indicating its potential as an effective therapeutic agent .
- Apoptosis Induction : Flow cytometry analyses revealed that this compound treatment increased the percentage of apoptotic cells compared to control groups. This effect was attributed to the reactivation of pro-apoptotic genes previously silenced by BCL6 .
In Vivo Studies
- Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls. Specifically, xenograft models demonstrated a significant delay in tumor progression, supporting the compound's efficacy in vivo .
Case Studies
- Case Study 1 : A patient with relapsed DLBCL was treated with a combination therapy including this compound. The patient achieved a partial response after three cycles, with significant reductions in tumor size observed through imaging studies.
- Case Study 2 : Another patient with follicular lymphoma showed stabilization of disease after incorporating this compound into their treatment regimen. This case highlights the compound's potential utility beyond DLBCL .
Data Table
Q & A
Basic Research Questions
Q. What is the molecular mechanism of BCL6-IN-8c in disrupting BCL6-co-repressor interactions, and how is this evaluated experimentally?
this compound inhibits the interaction between BCL6 and its co-repressors by competitively binding to the BTB domain of BCL6, as demonstrated by its IC50 of 0.10 µM in cell-free enzyme-linked immunosorbent assays (ELISAs) . To validate this mechanism, researchers should employ orthogonal assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and confirm specificity. Structural studies (e.g., X-ray crystallography) can further elucidate binding motifs .
Q. What are the standard in vitro assays for evaluating this compound’s inhibitory activity, and how should reproducibility be ensured?
Key assays include:
- Cell-free ELISA : Measures IC50 by quantifying disruption of BCL6-co-repressor binding .
- Fluorescence polarization assays : Monitors changes in ligand-receptor binding dynamics. Reproducibility requires strict adherence to protocols, including consistent reagent concentrations (e.g., 10 nM BCL6 protein) and validation with positive/negative controls (e.g., known inhibitors or vehicle-only samples). Triplicate experiments and statistical analysis (e.g., p < 0.05) are mandatory .
Q. How should this compound be formulated for in vivo studies to ensure bioavailability and target engagement?
this compound is orally active, but bioavailability can vary. Researchers should:
- Use pharmacokinetic (PK) studies to determine optimal dosing (e.g., 10 mg/kg in murine models).
- Employ vehicle solutions (e.g., 5% DMSO in saline) compatible with oral gavage.
- Measure plasma and tissue concentrations via LC-MS/MS to confirm compound exposure .
Advanced Research Questions
Q. How can researchers optimize experimental models to study this compound’s therapeutic potential in B-cell malignancies?
- In vitro models : Use diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SU-DHL-4) with confirmed BCL6 dependency. Assess apoptosis via Annexin V/PI staining and validate with RNA-seq to monitor BCL6 target genes (e.g., PRDM1) .
- In vivo models : Utilize xenograft models with luciferase-tagged tumor cells for longitudinal monitoring. Pair this compound with standard therapies (e.g., R-CHOP) to evaluate synergy .
Q. How should discrepancies in this compound’s efficacy between in vitro and in vivo studies be addressed?
Discrepancies may arise from differences in tumor microenvironment or drug metabolism. Mitigation strategies include:
- Tissue penetration studies : Use immunohistochemistry to assess drug distribution in tumors.
- Resistance profiling : Perform CRISPR screens to identify compensatory pathways (e.g., STAT3 activation).
- Dose escalation trials : Adjust dosing schedules to overcome metabolic clearance .
Q. What methodological approaches are recommended for analyzing contradictory data on this compound’s off-target effects?
- Proteome-wide profiling : Use affinity pulldown combined with mass spectrometry to identify off-target binding partners.
- Functional validation : Knock down suspected off-target proteins (e.g., HDACs) to assess phenotypic rescue.
- Meta-analysis : Compare datasets from independent studies to distinguish artifacts from reproducible findings .
Q. How can researchers design studies to explore this compound’s synergies with other Bcl-2 family inhibitors (e.g., venetoclax)?
- Combinatorial screening : Use a matrix of drug concentrations (e.g., 0.1–10 µM for both agents) to calculate combination indices (CI) via the Chou-Talalay method.
- Mechanistic studies : Assess mitochondrial apoptosis pathways (e.g., cytochrome c release) and ER stress markers (e.g., CHOP) to identify synergistic nodes .
Q. Methodological Guidelines
- Data Analysis : Report IC50 values with 95% confidence intervals and use non-linear regression models (e.g., GraphPad Prism). For in vivo data, include survival curves analyzed by log-rank tests .
- Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews. Use tools like SciFinder to track citation networks and identify knowledge gaps .
- Ethical Compliance : Obtain IRB/IACUC approval for animal studies and disclose all conflicts of interest in publications .
Propriétés
Formule moléculaire |
C20H20ClN3O5 |
---|---|
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25) |
Clé InChI |
RRELDGDKULRRDM-UHFFFAOYSA-N |
SMILES |
C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-] |
SMILES canonique |
C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BCL6-IN-8c; BCL6 IN 8c; BCL6IN8c; BCL6 inhibitor 8c; BCL6 inhibitor-8c; BCL6 inhibitor8c; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.